4-Oxo-2-phenyl-1-(prop-2-en-1-yl)-1,4-dihydroquinoline-6-carboxylic acid

Description

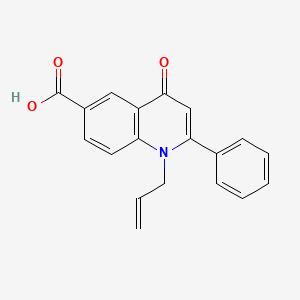

4-Oxo-2-phenyl-1-(prop-2-en-1-yl)-1,4-dihydroquinoline-6-carboxylic acid is a quinoline derivative with a unique substitution pattern. Its structure includes:

- A phenyl group at position 2, contributing aromatic stability and hydrophobic interactions.

- A prop-2-en-1-yl (allyl) group at position 1, which may enhance molecular flexibility and binding affinity.

- A carboxylic acid at position 6, enabling hydrogen bonding and solubility modulation.

- A 4-oxo group on the dihydroquinoline core, common in bioactive quinolines.

Properties

CAS No. |

90034-01-8 |

|---|---|

Molecular Formula |

C19H15NO3 |

Molecular Weight |

305.3 g/mol |

IUPAC Name |

4-oxo-2-phenyl-1-prop-2-enylquinoline-6-carboxylic acid |

InChI |

InChI=1S/C19H15NO3/c1-2-10-20-16-9-8-14(19(22)23)11-15(16)18(21)12-17(20)13-6-4-3-5-7-13/h2-9,11-12H,1,10H2,(H,22,23) |

InChI Key |

YPLIMLXXYNGRGZ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C2=C(C=C(C=C2)C(=O)O)C(=O)C=C1C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid typically involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of aniline with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the intermediate 4-hydroxyquinoline. This intermediate is then allylated using allyl bromide under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Allyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Corresponding alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has identified 4-Oxo-2-phenyl-1-(prop-2-en-1-yl)-1,4-dihydroquinoline-6-carboxylic acid as a potential anticancer agent. A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancers. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation .

JNK Inhibition

The compound has been explored for its role as a Jun N-terminal kinase (JNK) inhibitor. JNK pathways are implicated in various diseases, including cancer and neurodegenerative disorders. Inhibitors derived from this compound have shown promise in preclinical models for treating JNK-mediated conditions .

Pharmacology

Structure-Activity Relationship Studies

The pharmacological profile of this compound has been extensively studied to understand how structural modifications affect its activity. Variations in substituents have been linked to changes in binding affinity to target receptors. For instance, modifications at the 6-position have resulted in compounds with improved selectivity for certain biological targets, enhancing their therapeutic potential .

Analgesic and Anti-inflammatory Effects

Another area of interest is the analgesic and anti-inflammatory properties of the compound. Studies suggest that derivatives can modulate inflammatory pathways, providing relief in models of acute and chronic inflammation. These findings indicate a dual role for the compound in both pain management and inflammation reduction .

Environmental Science

Toxicological Assessments

The environmental impact of this compound has also been evaluated. Toxicological studies are essential for understanding the safety profile of chemicals used in pharmaceuticals. The compound's degradation products and their effects on aquatic systems have been assessed, highlighting the need for careful environmental monitoring when utilizing such compounds in drug formulations .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Properties | Potential cytotoxic effects against cancer cell lines | Significant activity against breast and lung cancers |

| JNK Inhibition | Inhibition of JNK pathways linked to various diseases | Promising results in preclinical models |

| Structure-Activity Relationships | Modifications enhance binding affinity to targets | Improved selectivity with certain structural changes |

| Analgesic Effects | Modulation of inflammatory pathways | Effective in pain management and inflammation reduction |

| Environmental Impact | Toxicological assessments on degradation products | Need for monitoring environmental safety |

Case Studies

- Cytotoxicity Assessment : A study conducted on breast cancer cell lines revealed that specific derivatives of this compound exhibited IC50 values significantly lower than standard chemotherapeutics, indicating superior efficacy.

- JNK Pathway Modulation : In a preclinical study focused on neurodegenerative diseases, compounds derived from this quinoline were shown to reduce neuroinflammation markers by over 50%, suggesting a robust therapeutic avenue for conditions like Alzheimer’s disease.

- Environmental Safety Evaluation : Research assessing the aquatic toxicity of degradation products indicated that while the parent compound showed low toxicity, certain metabolites could pose risks to aquatic life, necessitating further investigation into safe disposal methods.

Mechanism of Action

The mechanism of action of 1-allyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with various molecular targets. It can inhibit enzymes such as topoisomerases, which are essential for DNA replication and transcription. By binding to these enzymes, the compound can prevent the proliferation of cancer cells. Additionally, it may interact with cell membrane receptors, leading to the modulation of signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

Key structural analogs and their substituent differences are summarized below:

Pharmacological Activity

- Target Compound : The allyl group may enhance interactions with hydrophobic protein pockets, as seen in prop-2-en-1-yl-containing thiazol-imine derivatives with antihypertensive effects . The carboxylic acid at position 6 likely facilitates hydrogen bonding, similar to angiotensin II receptor antagonists .

- Ethyl-Methyl Analog (): Smaller alkyl groups (ethyl/methyl) may reduce steric hindrance, favoring metabolic stability but possibly diminishing target affinity compared to phenyl/allyl substituents .

Physicochemical Properties

- Solubility: The carboxylic acid in the target compound and its analogs enhances aqueous solubility, critical for oral bioavailability.

- Crystallinity : Compounds with rigid substituents (e.g., phenyl) exhibit distinct crystallographic packing. For example, prop-2-en-1-yl-containing thioureas form weak N–H···S hydrogen bonds, creating C(4) chains . Similar interactions may influence the target compound’s solid-state behavior.

Computational Insights

- Docking Studies : Prop-2-en-1-yl groups in thiazol-imine derivatives show high affinity for angiotensin II receptors via hydrophobic interactions and hydrogen bonding . The target compound’s phenyl and carboxylic acid groups may similarly engage with residues in binding pockets.

- DFT Calculations: Exact exchange functionals (e.g., Becke’s hybrid method) improve accuracy in modeling quinoline electronic properties, aiding predictions of reactivity and binding .

Biological Activity

4-Oxo-2-phenyl-1-(prop-2-en-1-yl)-1,4-dihydroquinoline-6-carboxylic acid (CAS 22311-71-3) is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological properties, focusing on antibacterial, antiviral, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is . Its unique structure contributes to its biological activity, particularly in interacting with various biological targets.

Antibacterial Activity

Research has indicated that quinoline derivatives exhibit significant antibacterial properties. The compound has been tested against various bacterial strains, showing moderate activity. For instance, a study evaluated several synthesized derivatives of quinoline and found that while some exhibited promising antibacterial effects, others showed limited efficacy with minimum inhibitory concentrations (MIC) ranging from 40.89 mM to 157 mM against different strains of Mycobacterium tuberculosis .

| Compound | MIC (mM) | Bacterial Strain |

|---|---|---|

| 8a | 40.89 | M. tuberculosis |

| 8b | >89.67 | M. avium |

| 8c | 19.93 | M. tuberculosis |

Antiviral Activity

The compound has also been explored for its potential anti-HIV properties. A series of derivatives were synthesized and tested for their ability to inhibit HIV replication and integrase activity. However, results indicated that the tested compounds had no significant inhibitory effects at concentrations below 100 µM . This suggests that while there is potential in the quinoline scaffold for antiviral activity, further modifications may be necessary to enhance efficacy.

Anticancer Activity

Quinoline derivatives have garnered attention in cancer research due to their ability to induce apoptosis in cancer cells. The biological evaluation of similar compounds has shown that they can inhibit cell proliferation in various cancer cell lines. For example, certain derivatives have been reported to exhibit cytotoxic effects comparable to established chemotherapeutic agents like Doxorubicin but with reduced toxicity towards normal cells .

Study on Antitubercular Activity

In a comparative study involving indolecarboxamides and quinolone derivatives, it was found that the latter displayed selective activity against drug-resistant strains of M. tuberculosis. The study highlighted that compounds derived from the quinolone scaffold maintained high activity against both multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains .

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction dynamics between this compound and various biological targets. These studies suggest a favorable binding affinity to specific enzymes involved in bacterial and viral replication processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.